molecular formula C16H24N2O2 B3941448 N-(4-methoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide

N-(4-methoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide

Cat. No.: B3941448
M. Wt: 276.37 g/mol
InChI Key: IIJYNMNZMFTBEF-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group attached to a propanamide backbone, which is further substituted with a methylpiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of 4-methoxyphenylacetic acid, which is then converted to its corresponding acid chloride using thionyl chloride.

    Amidation Reaction: The acid chloride is then reacted with 3-methylpiperidine in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the amide group.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of N-(4-methoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamine.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including analgesic and anti-inflammatory effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interaction with biological targets and its potential as a therapeutic agent.

    Industrial Applications: It is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide involves its interaction with specific molecular targets in the body. It may act on receptors or enzymes, modulating their activity and leading to the observed pharmacological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-3-(3-methylpiperidin-1-yl)butanamide
  • N-(4-methoxyphenyl)-3-(3-ethylpiperidin-1-yl)propanamide
  • N-(4-hydroxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide

Uniqueness

N-(4-methoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-(3-methylpiperidin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-13-4-3-10-18(12-13)11-9-16(19)17-14-5-7-15(20-2)8-6-14/h5-8,13H,3-4,9-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJYNMNZMFTBEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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